

1-phenylprop-2-en-1-one properties and characteristics

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Compound Focus: Acrylophenone

CAS No.: 768-03-6

Cat. No.: S516117

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Core Chemical Identity and Properties

1-Phenylprop-2-en-1-one, commonly known as **Acrylophenone**, is a simple chalcone derivative characterized by an α,β -unsaturated ketone system [1]. Its fundamental structure underpins its chemical reactivity and biological activity.

The table below summarizes its key physicochemical data:

Property	Value / Description	Source
CAS Registry Number	768-03-6	[2]
Molecular Formula	C ₉ H ₈ O	[3] [2]
Molecular Weight	132.16 g/mol	[3] [2]
Physical State	Clear, colorless to pale yellow oil	[4] [2]
Density	0.996 g/mL	[5] [4]
Boiling Point	202.6 ± 13.0 °C (at 760 mmHg)	[3] [4]

Property	Value / Description	Source
Flash Point	73.7 ± 14.8 °C	[3]
Log P (Octanol/Water)	1.88	[5] [3]
Refractive Index	1.525	[3]
Solubility	Slightly soluble in chloroform, ethyl acetate	[4] [2]

Safety and Handling Guidelines

Proper handling is crucial due to the compound's reactivity and toxicity. Key safety information includes:

- **Hazard Statements:** Poses risks if swallowed, causes skin and eye irritation, and may cause respiratory irritation (H302, H315, H319, H335) [2].
- **Safe Handling:** Must be used in a chemical fume hood. Personal protective equipment (PPE) including lab coats, chemical-resistant gloves, and safety goggles is mandatory [3].
- **Storage:** Store in tightly closed vessels under an inert atmosphere at **-20°C** to ensure stability [3] [2].
- **Toxicity Data:** An intraperitoneal LD₅₀ of 26 mg/kg in mice indicates high acute toxicity [3]. It has been reported as a questionable carcinogen with experimental tumorigenic data [3] [2].

Applications in Drug Discovery & Experimental Protocols

The α,β -unsaturated carbonyl system serves as a **Michael acceptor**, enabling covalent bonding with nucleophiles like cysteine thiols in biological peptides and proteins [1]. This **electrophilic property** is key to its bioactivity and role in medicinal chemistry.

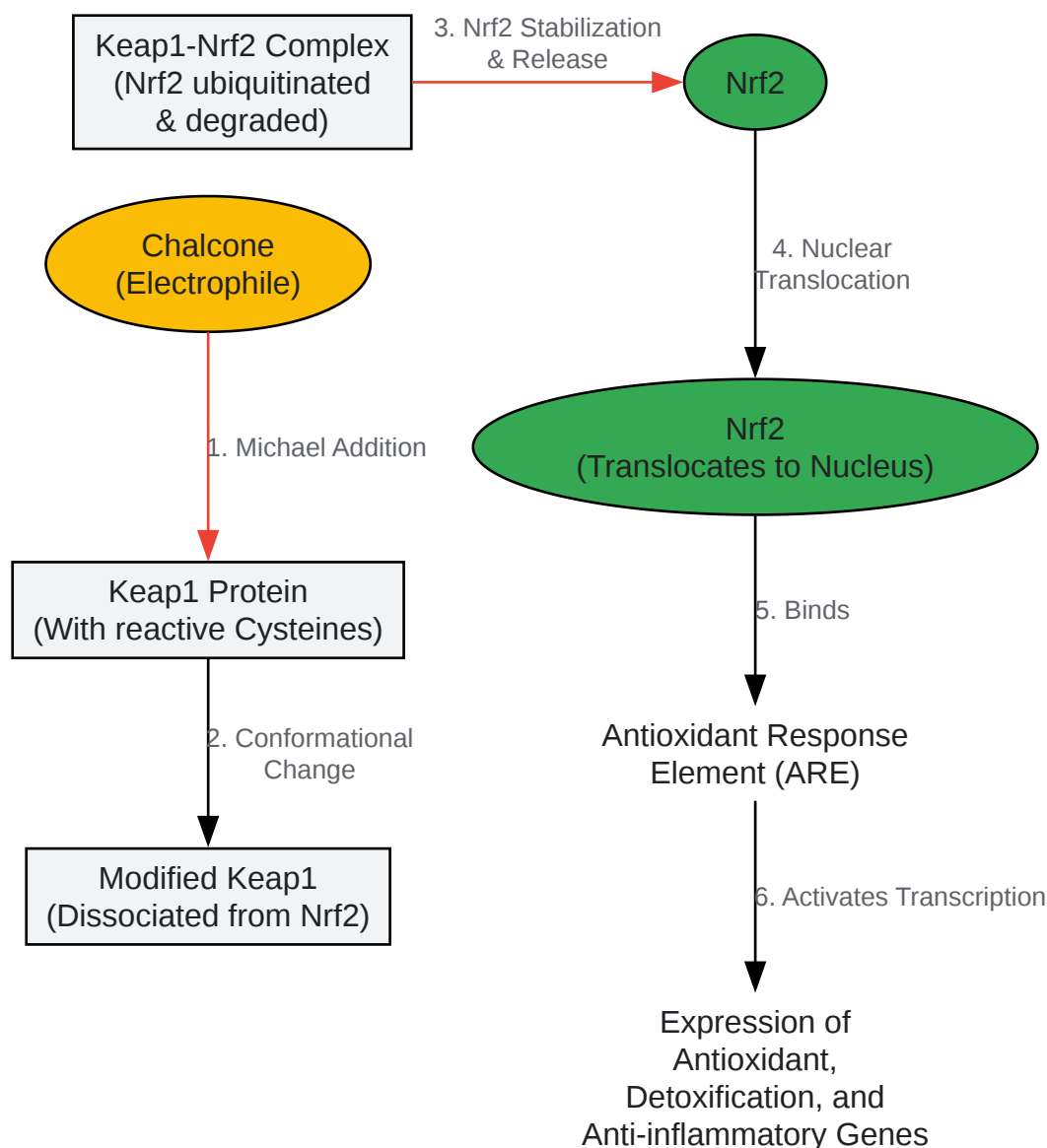
Tubulin Polymerization Inhibition & Anticancer Activity

Pyrazole–chalcone conjugates based on the 1-phenylprop-2-en-1-one scaffold were designed, synthesized, and evaluated as tubulin polymerization inhibitors [6].

- **Synthetic Protocol:**
 - **Intermediate 4:** 3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized via Vilsmeier-Haack reaction (using POCl_3 and DMF) from a precursor pyrazole [6].
 - **Final Conjugates (5a–r):** Intermediate 4 underwent **Claisen–Schmidt condensation** with various substituted acetophenones to yield the final (E)-configured chalcone conjugates [6].
- **Characterization:** All compounds were characterized by FT-IR, ^1H NMR, ^{13}C NMR, and ESI-MS. The trans-configuration of the α,β -unsaturated ketone was confirmed by a coupling constant (J) of ~ 15.6 Hz between the vinylic protons [6].
- **Biological Evaluation:**
 - **Cytotoxicity Assay (MTT Assay):** Compounds were evaluated for in vitro cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines, as well as a normal cell line (HEK-293T [6]).
 - **Lead Compound (5o):** Exhibited excellent cytotoxicity with IC_{50} values of **2.13 μM (MCF-7)**, **4.34 μM (SiHa)**, and **4.46 μM (PC-3)** and did not show significant toxicity to HEK cells [6].
 - **Molecular Docking:** Studies confirmed that these conjugates bind to the **colchicine-binding site of tubulin** (PDB: 3E22), inhibiting polymerization [6].

Activation of the Keap1/Nrf2-ARE Pathway

Chalcones can activate the Keap1/Nrf2-ARE pathway, a key pharmacological target for chronic diseases like cancer and neurodegenerative disorders [1]. The mechanism involves the α,β -unsaturated carbonyl group forming a covalent bond with cysteine thiols on the Keap1 protein.



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Diagram of the Keap1/Nrf2-ARE pathway activation by chalcones. The electrophilic chalcone modifies Keap1, leading to Nrf2-driven gene expression.

Key Characteristics Summary

- **Chemical Core:** Serves as a fundamental building block for complex chalcone derivatives in medicinal chemistry [6] [1].
- **Mechanism of Action:** Primarily functions as an electrophile, enabling covalent modification of biological targets via Michael addition [1].

- **Multifaceted Bioactivity:** Demonstrating potential in anticancer research through tubulin inhibition and in cytoprotection through Nrf2 pathway activation [6] [1].
- **Handling Criticality:** Requires stringent safety protocols due to high reactivity, toxicity, and temperature sensitivity [3] [4].

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To cite this document: Smolecule. [1-phenylprop-2-en-1-one properties and characteristics].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b516117#1-phenylprop-2-en-1-one-properties-and-characteristics>]

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